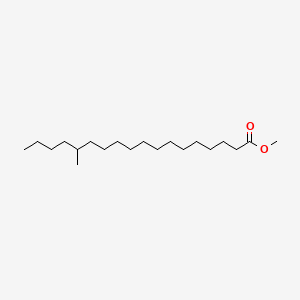

Methyl 14-methyloctadecanoate

Description

Methyl 14-methyloctadecanoate is a saturated fatty acid methyl ester characterized by a methyl group located on the antepenultimate (n-3) carbon of an eighteen-carbon acyl chain. This specific placement of the methyl branch defines it as an "anteiso" fatty acid. While straight-chain fatty acids possess a linear carbon skeleton, the introduction of a methyl branch in BCFAs like 14-methyloctadecanoic acid significantly alters their physicochemical properties. The esterification of the carboxylic acid group with methanol (B129727) to form the methyl ester, this compound, further modifies its characteristics, making it more volatile and less polar, which is advantageous for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

The parent acid, 14-methyloctadecanoic acid, belongs to a class of long-chain fatty acids, which are defined as having an aliphatic tail of 13 to 21 carbon atoms. hmdb.ca Although less common in higher plants and animals compared to their straight-chain counterparts, BCFAs are abundant in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. nih.gov

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Parent Fatty Acid |

|---|---|---|---|

| This compound | C20H40O2 | 312.53 | 14-Methyloctadecanoic acid |

| Methyl 14-methylheptadecanoate | C19H38O2 | 298.50 | 14-Methylheptadecanoic acid |

| Methyl 14-methylhexadecanoate | C18H36O2 | 284.48 | 14-Methylhexadecanoic acid |

| Methyl 14-methylpentadecanoate | C17H34O2 | 270.45 | 14-Methylpentadecanoic acid |

Data for related compounds sourced from NIST and PubChem databases. nist.govnih.govnist.gov Data for this compound is calculated based on its chemical structure.

In the realm of chemical biology , the significance of this compound and its parent acid is closely tied to their roles in bacterial physiology. BCFAs are integral components of bacterial cell membranes and can serve as biomarkers for specific microbial populations. researchgate.net For instance, the fatty acid profiles of bacteria, including the presence and abundance of specific BCFAs, are used for taxonomic classification and in studying microbial community structures. nih.gov The ability of some bacteria, such as Listeria monocytogenes, to modulate the composition of their membrane lipids, particularly by increasing the proportion of anteiso-fatty acids at low temperatures, is critical for their survival in cold environments. nih.govresearchgate.net This adaptation mechanism, which involves maintaining membrane fluidity, is a key area of research.

In material science , fatty acid methyl esters are investigated for a range of applications. One notable area is their use as biofuels and as additives to improve the cold flow properties of biodiesel. agroengineering.org The branched structure of compounds like this compound can disrupt the crystalline packing of linear FAMEs at low temperatures, thereby lowering the cloud point and pour point of the fuel. Furthermore, FAMEs are explored as renewable phase change materials (PCMs) for thermal energy storage. Their ability to store and release significant amounts of latent heat during their solid-liquid phase transitions makes them attractive for applications in building materials and textiles.

The study of branched-chain fatty acid methyl esters is a dynamic and interdisciplinary field. Initially focused on their identification and role in bacteria, research has expanded to encompass their biosynthesis, metabolism, and diverse biological functions. nih.gov In microbiology, the analysis of FAME profiles is a standard method for bacterial identification and chemotaxonomy. nih.gov

The biosynthesis of BCFAs involves a different set of primer molecules compared to straight-chain fatty acids, leading to the characteristic iso and anteiso structures. nih.gov Understanding the enzymes and regulatory mechanisms involved in this process is a key research objective.

In recent years, there has been growing interest in the biological activities of BCFAs and their derivatives. Studies have explored their potential antimicrobial properties and their role in host-microbe interactions. For example, specific BCFAs have been identified as components of bacterial biofilms, highlighting their importance in microbial communities. caymanchem.combiomol.com

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are:

To clearly define the chemical nature of this compound in the context of other BCFAs.

To synthesize the existing research findings on the significance and potential applications of this compound and its close structural relatives in chemical biology and material science.

To present key data in an accessible format to facilitate a deeper understanding of its properties and research context.

By focusing strictly on the outlined topics, this article serves as a foundational resource for researchers interested in the specific attributes and scientific potential of this compound.

Structure

2D Structure

Properties

CAS No. |

2490-17-7 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 14-methyloctadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-5-16-19(2)17-14-12-10-8-6-7-9-11-13-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |

InChI Key |

DFYYJXKPWJCVLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of Methyl 14 Methyloctadecanoate

Total Synthesis Approaches for Methyl 14-Methyloctadecanoate and Analogs

The complete chemical synthesis of long-chain branched fatty acids like 14-methyloctadecanoic acid and its methyl ester presents a significant challenge due to the need for precise control over the position and stereochemistry of the methyl branch. Researchers have developed multi-step strategies that often employ coupling reactions between carefully chosen building blocks to construct the carbon skeleton.

Stereoselective Synthesis of Branched Fatty Acid Methyl Esters

These synthetic routes often begin with smaller, commercially available chiral molecules. The strategy involves building the carbon chain sequentially, incorporating the methyl branch at the desired position with defined stereochemistry. The biosynthesis of anteiso-fatty acids in bacteria provides a model for this stereocontrol, as it utilizes primers derived from the amino acid L-isoleucine, which imparts a specific (S)-configuration at the branch point acs.orgcdnsciencepub.com. Synthetic chemists can mimic this by using chiral synthons derived from natural products to ensure the formation of a single enantiomer.

Synthesis of this compound Derivatives for Structural Confirmation

The unambiguous identification of branched fatty acids by mass spectrometry (MS) can be challenging. The mass spectrum of an underivatized fatty acid methyl ester, such as this compound, is often difficult to interpret because the fragmentation pattern does not clearly indicate the position of the methyl branch researchgate.net. To overcome this, the fatty acid is converted into specific derivatives that yield more informative mass spectra.

Common derivatization techniques are employed to facilitate analysis by gas chromatography-mass spectrometry (GC-MS) researchgate.net. For 14-methyloctadecanoic acid, two effective derivatives are pyrrolidides and 3-pyridylmethyl esters (also known as picolinyl esters) researchgate.net. The synthesis of these derivatives involves reacting the corresponding fatty acid with pyrrolidine or 3-pyridinemethanol (B1662793), respectively. Under electron ionization in the mass spectrometer, these derivatives produce characteristic fragmentation patterns that allow for the precise localization of the methyl group along the alkyl chain, thus confirming the structure of the original fatty acid researchgate.net.

| Derivative | Purpose | Analytical Method | Reference |

| Pyrrolidide | Locates methyl branch position | GC-MS | researchgate.net |

| 3-Pyridylmethyl Ester | Locates methyl branch position | GC-MS | researchgate.net |

Methodologies for Controlling Methyl Branch Position and Stereochemistry

Control over the methyl branch position is fundamental to the total synthesis of a specific branched fatty acid. This is typically achieved through convergent synthesis, where two or more fragments of the final molecule are synthesized separately and then joined together. For example, the synthesis of 17-methyloctadecanoic acid involves such coupling strategies acs.org. This modular approach ensures the methyl group is placed at the correct carbon atom. Isomerization reactions catalyzed by zeolites can also introduce methyl branches into long-chain fatty acids, but this method typically produces a mixture of positional isomers rather than a single, defined product uni-oldenburg.de.

Controlling stereochemistry requires the use of enantiomerically pure starting materials or asymmetric reactions. The biosynthesis of branched-chain fatty acids in bacteria, for example, is inherently stereospecific nih.gov. It relies on primers like isobutyryl-CoA (for iso-acids) and α-methylbutyryl-CoA (for anteiso-acids) to initiate fatty acid synthesis cdnsciencepub.com. In chemical synthesis, a similar principle is applied by using chiral building blocks. The enantiomeric composition of synthesized anteiso-fatty acids can be determined using specialized chiral gas chromatography columns, which can separate the (R)- and (S)-enantiomers acs.org. This analytical control is crucial for verifying the success of a stereoselective synthesis.

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic methods offer a greener and more selective alternative to purely chemical synthesis for producing fatty acid methyl esters (FAMEs). mdpi.com These approaches leverage the high specificity of enzymes, particularly lipases, to catalyze reactions under mild conditions, often reducing energy consumption and byproduct formation. nih.gov

Lipase-Catalyzed Esterification and Transesterification for FAME Production

Lipases are highly efficient biocatalysts for the synthesis of FAMEs like this compound. nih.gov They can catalyze the reaction through two primary pathways:

Esterification : The direct reaction of a free fatty acid (14-methyloctadecanoic acid) with methanol (B129727). kuleuven.be

Transesterification : The reaction of a triglyceride (containing the 14-methyloctadecanoyl group) with methanol to produce FAMEs and glycerol. wikipedia.org

Enzymatic catalysis is advantageous because it proceeds under mild temperatures and can handle feedstocks with high free fatty acid content without the soap formation that plagues traditional base-catalyzed methods. nih.govmdpi.com A variety of commercially available lipases are used for FAME production, including immobilized enzymes which allow for easy separation and reuse. researchgate.net Prominent examples include lipases from Candida antarctica (often immobilized, e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL IM), and Rhizomucor miehei. mdpi.comresearchgate.netnih.gov These enzymes can be used individually or as mixtures to enhance conversion efficiency. nih.gov

| Lipase Source | Common Application | Key Advantage |

| Candida antarctica | Transesterification/Esterification | High thermal stability and broad substrate specificity |

| Thermomyces lanuginosus | In situ Transesterification | Effective for simultaneous oil extraction and reaction |

| Rhizomucor miehei | Transesterification of Triglycerides | High efficiency for primary alcohols |

Optimization of Reaction Parameters for Yield and Selectivity

Key Reaction Parameters for Optimization:

Temperature : Lipase activity is highly temperature-dependent. Optimal temperatures are typically in the range of 30–55 °C. mdpi.comnih.gov Higher temperatures can increase reaction rates but risk thermal denaturation of the enzyme.

Substrate Molar Ratio : The ratio of alcohol (methanol) to oil or fatty acid is critical. While a stoichiometric excess of methanol is needed to drive the reaction forward, very high concentrations can inhibit or deactivate the lipase. A molar ratio of around 3:1 to 6:1 is often found to be optimal. nih.govnih.gov

Enzyme Loading : The amount of lipase used, typically expressed as a weight percentage of the oil, directly impacts the reaction rate. Increasing the enzyme concentration generally boosts FAME yield up to a saturation point, after which the increase is no longer cost-effective. nih.govresearchgate.net

Water Content : Lipases require a minimal amount of water to maintain their active conformational structure. However, excess water can shift the reaction equilibrium back towards hydrolysis, reducing the FAME yield. Optimal water content is often low, sometimes below 5%. nih.govsrsintldirect.com

Solvent System : Reactions can be performed in a solvent-free system, which is environmentally preferable. kuleuven.beresearchgate.net Alternatively, an organic solvent like t-butanol can be used to improve substrate solubility and minimize methanol-induced enzyme inhibition. nih.gov

Agitation Speed : Adequate mixing (e.g., 200 rpm) is necessary to reduce mass transfer limitations between the immiscible phases (oil, methanol, and immobilized enzyme), ensuring substrates can access the enzyme's active sites. researchgate.net

The following table summarizes the typical effects and optimal ranges for these parameters based on various studies.

| Parameter | Typical Optimal Range | Effect on Reaction |

| Temperature | 30-55 °C | Balances reaction rate and enzyme stability. |

| Methanol to Oil Molar Ratio | 3:1 - 6:1 | Excess methanol drives equilibrium; high excess can inhibit the enzyme. |

| Enzyme Loading (% w/w of oil) | 5% - 42% | Higher loading increases rate, but with diminishing returns. |

| Water Content (% w/w of oil) | < 5% - 32% | Essential for enzyme activity, but excess promotes hydrolysis. |

| Agitation Speed | 150-250 rpm | Reduces mass transfer limitations. |

Chemical Modifications and Functionalization

The chemical reactivity of this compound is primarily centered around its ester functionality and the long aliphatic chain. While the saturated nature of the carbon chain ren ders it relatively inert, strategic chemical transformations can introduce new functional groups, thereby altering its physicochemical properties and enabling further reactions.

While hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, its direct application to a saturated fatty acid ester like this compound is not feasible due to the absence of a carbon-carbon double bond. However, this strategy becomes highly relevant for unsaturated analogues. For instance, if a double bond were introduced into the aliphatic chain of this compound, subsequent hydroboration-oxidation would allow for the regioselective introduction of a hydroxyl group.

The process involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. This two-step sequence results in the formation of an alcohol at the less substituted carbon of the original double bond. The general transformation can be represented as:

Hydroboration: The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.

Oxidation: The carbon-boron bond is replaced with a carbon-oxygen bond, yielding an alcohol upon workup.

For a hypothetical unsaturated precursor of this compound, this reaction would provide a pathway to hydroxylated derivatives, which are valuable as surfactants, lubricants, and synthons for further chemical modifications. The regioselectivity of the hydroboration step is a key advantage, offering precise control over the position of the newly introduced functional group.

Introducing functional groups onto the saturated carbon chain of this compound requires more vigorous reaction conditions, often involving free-radical halogenation. This process is generally non-selective, leading to a mixture of halogenated isomers. However, by leveraging directing groups or specific catalysts, a degree of regioselectivity can be achieved.

Once a halogen, such as bromine or chlorine, is introduced, it can serve as a leaving group for a variety of nucleophilic substitution reactions. This opens up a plethora of possibilities for introducing diverse functional groups, including:

Hydroxyl groups: Through reaction with hydroxide ions.

Amino groups: Via reaction with ammonia or amines.

Cyano groups: By substitution with cyanide ions, which can be further hydrolyzed to carboxylic acids.

Azido groups: Through reaction with sodium azide, which can then be reduced to an amino group.

These functionalized derivatives of this compound can exhibit significantly different properties compared to the parent ester. For example, the introduction of polar functional groups can increase its water solubility and create opportunities for polymerization or conjugation to other molecules.

A hypothetical reaction scheme for the functionalization of this compound is presented below:

| Step | Reaction | Reagents | Product |

| 1 | Free-Radical Bromination | N-Bromosuccinimide (NBS), Light | Bromo-methyl 14-methyloctadecanoate |

| 2 | Nucleophilic Substitution | Sodium Azide (NaN3) | Azido-methyl 14-methyloctadecanoate |

| 3 | Reduction | Lithium Aluminum Hydride (LiAlH4) | Amino-methyl 14-methyloctadecanoate |

Table 1: Hypothetical reaction scheme for the introduction of an amino group onto the carbon chain of this compound.

For the unequivocal identification and structural elucidation of fatty acids by mass spectrometry (MS), particularly for determining the position of branching or double bonds, derivatization is a crucial step. The methyl ester group of this compound can be readily converted into other functional groups that provide more informative fragmentation patterns in MS analysis.

Pyrrolidide Derivatives:

The conversion of this compound to its corresponding N-acylpyrrolidide derivative is a well-established method for locating branch points in fatty acid chains. This is typically achieved by the direct amidation of the methyl ester with pyrrolidine, often catalyzed by an acid or base. The resulting pyrrolidide derivative, when subjected to electron ionization mass spectrometry (EI-MS), produces a series of fragment ions that are characteristic of the fatty acid's structure. The fragmentation generally occurs at each C-C bond along the aliphatic chain, and the resulting spectrum allows for the precise localization of the methyl branch at the C-14 position.

3-Pyridylmethyl Ester Derivatives:

Another effective derivatization strategy for the MS analysis of fatty acids is the preparation of 3-pyridylmethyl esters, also known as picolinyl esters. These derivatives are particularly useful in localizing double bonds, but they can also aid in identifying branch points. The synthesis involves the transesterification of the methyl ester with 3-pyridinemethanol. The resulting 3-pyridylmethyl ester derivative exhibits a distinct fragmentation pattern under EI-MS, with the pyridine (B92270) ring directing fragmentation, which helps in the structural assignment of the fatty acid chain.

| Derivative | Reagent | Purpose in Mass Spectrometry |

| Pyrrolidide | Pyrrolidine | Determination of branch point position |

| 3-Pyridylmethyl Ester | 3-Pyridinemethanol | Determination of double bond and branch point position |

Table 2: Common derivatives of fatty acid esters for mass spectrometric analysis.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of Methyl 14 Methyloctadecanoate

Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry is a cornerstone for the analysis of FAMEs, providing critical information on molecular weight and structure through ionization and fragmentation.

Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile compounds like FAMEs. restek.comnih.gov In this method, the FAME mixture is first separated based on boiling point and polarity by the gas chromatograph. As each compound, such as methyl 14-methyloctadecanoate, elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. jeol.com

GC-MS is not only qualitative but also quantitative. By creating a calibration curve with a pure standard of this compound, the concentration of the compound in a sample can be accurately determined. chromatographyonline.com For instance, GC-MS analysis of scent gland secretions from the Middle American burrowing python (Loxocemus bicolor) successfully identified this compound as a major methyl-branched acid component among more than 300 other compounds. researchgate.net

Table 1: Example Detection of this compound via GC-MS

| Sample Source | Analytical Method | Compound Identified | Role/Context |

|---|

This table is for illustrative purposes based on research findings. researchgate.net

While GC-MS is powerful, co-eluting isomers or compounds with similar fragmentation patterns can complicate identification. Tandem mass spectrometry (MS/MS) offers an additional layer of specificity and structural detail. In an MS/MS experiment, the molecular ion or a specific fragment ion of the target compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting secondary fragments are analyzed in a second mass analyzer, generating a daughter spectrum that is highly characteristic of the parent ion's structure.

For FAMEs, MS/MS is particularly useful for determining the position of double bonds and branch points. nih.gov For example, specific chemical ionization techniques coupled with MS/MS can generate diagnostic ions that pinpoint structural features. nih.gov Although the standard EI spectrum of this compound does not easily reveal the branch position, MS/MS could be used to isolate its molecular ion and generate a unique fragmentation pattern that confirms the location of the methyl group at the 14th carbon.

Atmospheric Solids Analysis Probe (ASAP) is a direct ionization technique that allows for the rapid analysis of solid and liquid samples with minimal to no preparation. asap-ms.com When coupled with a mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source, it provides a powerful tool for fast screening.

In this method, a sample containing this compound would be placed on the ASAP probe and inserted into the APCI source. A stream of hot nitrogen gas vaporizes the analyte, which is then ionized by the corona discharge of the APCI source. This technique is highly useful for quickly detecting the presence of the compound in various matrices, such as animal tissues or lipid extracts, bypassing the need for time-consuming chromatographic separation. asap-ms.com Its integration with high-resolution mass spectrometers further allows for accurate mass measurements, aiding in formula determination.

The electron ionization (EI) mass spectrum of a FAME provides a wealth of structural information if interpreted correctly. However, for branched-chain esters like this compound, pinpointing the exact location of the methyl group from the mass spectrum alone can be challenging. researchgate.net

The mass spectra of long-chain methyl esters are characterized by several key features:

Molecular Ion (M+): A peak corresponding to the intact molecule's mass. For this compound (C20H40O2), this would be at m/z 312, though it may be weak or absent.

McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of most saturated FAMEs. It results from the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the C2-C3 bond. researchgate.net

Alkane Fragmentation: A series of peaks separated by 14 mass units (CH2 groups) resulting from cleavage along the hydrocarbon chain. libretexts.org

For this compound, the key to identifying the branch point lies in the cleavages occurring around the C14 position. A gap in the regular series of fragments or specific ions resulting from cleavage adjacent to the branch can indicate its location. However, these fragments are often not prominent enough for unambiguous assignment. researchgate.net To overcome this, derivatization of the corresponding fatty acid to a pyrrolidide or picolinyl ester is often performed. These derivatives produce highly stable fragments that clearly indicate the branch point upon mass spectrometric analysis. researchgate.net

Table 2: Characteristic Mass Fragments in the EI-MS of Saturated and Branched FAMEs

| m/z Value | Ion Formation / Description | Relevance to this compound |

|---|---|---|

| 74 | [CH3OC(OH)=CH2]+ | McLafferty rearrangement product, characteristic of FAMEs. researchgate.net |

| 87 | [CH3OCO(CH2)2]+ | Cleavage at the C4-C5 bond. |

| M-31 | [M - OCH3]+ | Loss of the methoxy (B1213986) group. |

This table summarizes common fragmentation patterns for fatty acid methyl esters.

Chromatographic Separation Techniques

The successful analysis of this compound from a complex lipid mixture is critically dependent on achieving adequate separation from other FAMEs, particularly its isomers.

The goal of optimizing GC parameters is to achieve baseline resolution between all FAMEs of interest in the shortest possible time. nih.gov This is crucial for accurate quantification.

Key parameters for optimization include:

Capillary Column Selection: High-polarity stationary phases are essential for separating FAMEs, especially positional and geometric isomers. Cyanosilicone phases (e.g., SP-2380, CP-Sil 88) and polyethylene (B3416737) glycol phases (e.g., FAMEWAX, Stabilwax) are widely used. restek.comsigmaaldrich.com These phases provide the necessary selectivity to separate closely related FAMEs.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects both separation efficiency and analysis speed. Optimizing the flow rate ensures maximum resolution.

Sample Concentration and Injection Volume: Overloading the column can lead to peak broadening and poor resolution. It is important to inject an appropriate amount of the sample to maintain sharp, symmetrical peaks. sigmaaldrich.com

To ensure consistent performance, a well-characterized FAME standard mixture is often analyzed regularly. This allows the analyst to monitor column performance and make necessary adjustments to the GC system to maintain optimal resolution. sigmaaldrich.com

Headspace Solid-Phase Microextraction (SPME) Arrow for Aqueous Samples

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from various matrices. youtube.comresearchgate.net The "Arrow" is a more robust and higher-capacity version of the traditional SPME fiber, allowing for greater sensitivity. youtube.com This method involves exposing the SPME Arrow to the headspace above an aqueous sample, where volatile analytes like this compound partition between the sample, the headspace, and the fiber coating. youtube.comyoutube.com

A recent study optimized an HS-SPME Arrow method for the analysis of 24 fatty acid methyl esters (FAMEs), including various branched-chain FAMEs, in aqueous samples. nih.gov The optimized conditions, which could be applied to this compound analysis, were determined to be a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber, an extraction time of 20 minutes at 70°C, and a sample pH of 2. nih.govresearchgate.net This method, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), provides high selectivity and low method detection limits, ranging from 9 to 437 ng/L for the studied FAMEs. nih.gov The use of headspace sampling also significantly reduces matrix effects, which is particularly beneficial when analyzing complex samples like those from bioreactors. nih.govresearchgate.net

For simultaneous determination of free fatty acids and their methyl esters, an innovative approach combines HS-SPME Arrow with in-situ derivatization using deuterated methanol (B129727). bohrium.com This allows for the differentiation of naturally occurring FAMEs from those formed during the analytical process. bohrium.com

Table 1: Optimized HS-SPME Arrow Parameters for FAME Analysis in Aqueous Samples

| Parameter | Optimized Condition | Reference |

| SPME Arrow Material | Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | nih.gov |

| Extraction Time | 20 minutes | nih.gov |

| Extraction Temperature | 70 °C | nih.gov |

| Sample pH | 2 | nih.gov |

| Agitation | 1500 rpm | researchgate.net |

This table summarizes the optimized conditions for the extraction of FAMEs from aqueous samples using the HS-SPME Arrow technique, which would be applicable for the analysis of this compound.

Spectroscopic Methods for Complementary Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.

In the ¹H NMR spectrum, specific proton signals will correspond to the different chemical environments within the molecule. The methyl ester group (-OCH₃) will exhibit a characteristic singlet peak. The protons on the long alkyl chain will appear as a complex multiplet, while the protons of the methyl group at the C14 position will show a distinct signal, likely a doublet coupled to the adjacent methine proton. The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The carbon of the methoxy group will also have a specific resonance. The carbons of the main chain will have signals in the aliphatic region, and the presence of the methyl branch at C14 will be confirmed by the unique chemical shifts of the C13, C14, C15 carbons, and the branch methyl carbon itself. The application of selective methyl labeling can be a powerful tool to study the structure and dynamics of large biomolecules by solution NMR. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl Octadecanoate

| Carbon Atom | Chemical Shift (ppm) | Reference |

| 1 | 173.72 | ymdb.ca |

| 2 | 51.31 | ymdb.ca |

| 3 | 34.04 | ymdb.ca |

| 4 | 31.69 | ymdb.ca |

| 5 | 29.10 | ymdb.ca |

| 6 | 29.05 | ymdb.ca |

| 7 | 25.99 | ymdb.ca |

| 8 | 22.67 | ymdb.ca |

| 9 | 14.08 | ymdb.ca |

This table shows predicted ¹³C NMR chemical shifts for a related straight-chain fatty acid methyl ester, methyl octadecanoate. The presence of the methyl branch at the 14-position in this compound would cause predictable shifts in the signals for the surrounding carbon atoms, allowing for its specific identification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectra-analysis.com For this compound, the IR spectrum will display characteristic absorption bands that confirm its identity as a fatty acid methyl ester. spectra-analysis.com

A strong, sharp absorption band will be observed in the region of 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. spectra-analysis.comresearchgate.net The presence of the methyl ester is further confirmed by a band corresponding to the C-O stretching vibration. The long hydrocarbon chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups). bohrium.comijesd.org The ratio of the intensity of the methylene (B1212753) (-CH₂-) absorbance peak to the carbonyl peak can even be used to estimate the chain length of the fatty acid. spectra-analysis.com The combination of these characteristic peaks provides a spectral fingerprint for this compound. spectra-analysis.com

Table 3: Characteristic IR Absorption Bands for Fatty Acid Methyl Esters

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O (Ester) | ~1740 | Strong, sharp stretching vibration | spectra-analysis.com |

| C-H (Alkyl) | ~2850-2960 | Strong stretching vibrations | spectra-analysis.com |

| -CH₂- | ~1465 | Bending vibration | researchgate.net |

| -CH₃ | ~1375 | Bending vibration | ijesd.org |

| O-CH₃ | ~1196 | Stretching vibration | ijesd.org |

This table outlines the key infrared absorption frequencies for the functional groups present in a fatty acid methyl ester like this compound.

Advanced Derivatization Techniques for Improved Analysis

Esterification with 3-Pyridinemethanol (B1662793) for Mass Spectrometric Analysis

For detailed structural elucidation by mass spectrometry, particularly for determining the position of methyl branching, derivatization of the fatty acid is often necessary. While the mass spectrum of a simple methyl ester may not always provide unambiguous structural information, converting the fatty acid to a picolinyl ester can be highly informative. researchgate.net

Esterification with 3-pyridinemethanol (also known as 3-picolinol) yields 3-picolinyl esters. The mass spectra of these derivatives exhibit characteristic fragmentation patterns that are more easily interpreted to locate branch points in the fatty acid chain. nih.gov The pyridine (B92270) ring directs fragmentation, leading to a series of prominent ions that allow for the precise localization of the methyl group in compounds like 14-methyloctadecanoic acid. researchgate.net The resulting fragments in the mass spectrum of the 3-picolinyl ester of 14-methyloctadecanoic acid would clearly indicate the branch point at C-14. researchgate.net

Dimethyloxazoline Formation for Double Bond Localization

While this compound is a saturated compound, the formation of dimethyloxazoline (DMOX) derivatives is a powerful technique primarily used for locating double bonds in unsaturated fatty acids. nih.govnih.gov However, the principles of this derivatization and its utility in mass spectrometric analysis are relevant to the broader field of fatty acid characterization.

To form a DMOX derivative, the fatty acid methyl ester is first converted to an amide by reacting it with 2-amino-2-methyl-1-propanol. nih.gov This amide is then cyclized to the 4,4-dimethyloxazoline derivative. nih.gov When analyzed by mass spectrometry, DMOX derivatives produce a series of diagnostic ions with intervals of 12 or 14 atomic mass units, which allows for the unambiguous determination of the original position of any double bonds. nih.gov Although not directly applicable for locating the methyl branch in a saturated fatty acid, understanding this technique is crucial for comprehensive fatty acid analysis, as many biological samples contain a mixture of saturated and unsaturated fatty acids. nih.gov

Table 4: Common Derivatization Reagents for Fatty Acid Analysis by GC-MS

| Derivatizing Agent | Resulting Derivative | Primary Application | Reference |

| Methanol/BF₃ or Methanolic HCl | Methyl Ester (FAME) | General analysis, quantification | jfda-online.com |

| 3-Pyridinemethanol | 3-Picolinyl Ester | Branch point localization | researchgate.netnih.gov |

| 2-Amino-2-methyl-1-propanol | Dimethyloxazoline (DMOX) | Double bond localization | nih.govnih.gov |

This table summarizes common derivatization agents used in the GC-MS analysis of fatty acids, including this compound, and their primary analytical purposes.

Biological Activity and Mechanistic Studies of Methyl 14 Methyloctadecanoate and Structurally Similar Branched Fatty Acid Methyl Esters

Antioxidant Properties and Mechanisms

Branched-chain fatty acid methyl esters have demonstrated notable antioxidant capabilities, which are attributed to their unique chemical structures. These properties are crucial in mitigating the damaging effects of oxidative stress in biological systems.

Research has shown that extracts containing branched-chain fatty acid methyl esters, such as methyl 14-methylpentadecanoate, possess significant free radical scavenging activity. nih.gov These compounds can donate a hydrogen atom to neutralize free radicals, thereby inhibiting the chain reactions of oxidation that can lead to cellular damage. mdpi.com The antioxidant potential of these esters is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. japsonline.comnih.gov For instance, fatty acid methyl esters derived from various vegetable oils have shown considerable antioxidant activity, with IC50 values indicating their potency in scavenging free radicals. japsonline.comresearchgate.netscielo.brscielo.brnih.gov

The structure of these fatty acid esters, including the presence and position of methyl branching, can influence their antioxidant capacity. nih.govresearchgate.net While unsaturated fatty acid esters are also known for their antioxidant effects, branched-chain saturated fatty acid esters offer an alternative mechanism of protection against oxidative damage. mdpi.comdntb.gov.ua The modulation of oxidative stress by these compounds is a key aspect of their therapeutic potential, as chronic oxidative stress is implicated in numerous disease states. nih.govnih.gov

While direct studies on the specific regulatory effects of methyl 14-methyloctadecanoate on enzymes like NADPH-oxidase, phospholipase D, and protein kinase C-alpha are not extensively documented, the broader class of fatty acids and their derivatives are known to modulate the activity of these key signaling enzymes.

Fatty acids have been shown to influence the activity of NADPH oxidase, a primary source of reactive oxygen species (ROS) in inflammatory responses. Some studies suggest that certain fatty acids can decrease the activity of NADPH oxidase, thereby reducing oxidative stress.

Phospholipase D (PLD) is another enzyme whose activity can be modulated by fatty acids. PLD is involved in various cellular processes, including signal transduction and membrane trafficking. Specific fatty acids can act as second messengers and allosteric regulators of PLD isoforms.

Protein kinase C (PKC) represents a family of enzymes that are central to many signal transduction pathways. The activity of PKC is sensitive to the lipid environment, and certain fatty acids and their derivatives can influence PKC activation and downstream signaling cascades. However, specific data on the direct interaction of this compound or its close analogs with these enzymes is an area that requires further investigation.

Antimicrobial and Antifungal Activities

Branched-chain fatty acid methyl esters have been identified as having significant potential as antimicrobial and antifungal agents. Their ability to combat a wide range of pathogens makes them promising candidates for the development of new therapeutic agents.

Fatty acid methyl esters, including branched-chain variants, have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. scielo.brgjesm.netnih.govnih.govmdpi.com The antimicrobial efficacy can be attributed to their ability to disrupt bacterial cell membranes, interfere with cellular processes, and inhibit key enzymes. nih.gov Extracts from various natural sources rich in these esters have demonstrated significant inhibitory effects against a variety of pathogenic bacteria. nih.govnih.govnih.gov The specific structure of the fatty acid methyl ester, including chain length and branching, plays a role in its antimicrobial potency. researchgate.net

Antimicrobial Activity of Various Fatty Acid Methyl Ester (FAME) Extracts

| Source of FAME Extract | Test Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| Blind-your-eye Mangrove | Bacillus subtilis | 16.6 mm inhibition zone | scielo.br |

| Blind-your-eye Mangrove | Staphylococcus aureus | 16.2 mm inhibition zone | scielo.br |

| Vegetable Oils (Sunflower) | Candida glabrata | MIC: 15.6 µg/mL | researchgate.netscielo.brscielo.brnih.gov |

| Linum usitatissimum (Flaxseed) | Aspergillus flavus | 54.19% inhibition | nih.gov |

| Annona cornifolia | Paracoccidioides brasiliensis | MIC: 3.4-55.5 µg/mL | researchgate.net |

| Brachychiton diversifolius | Bacillus subtilis | Moderately effective | ncsu.edu |

| Salsola kali | Pectobacterium carotovorum | 13.33 mm inhibition zone | nih.gov |

In addition to their antibacterial properties, branched-chain fatty acid methyl esters have shown considerable efficacy against a range of fungal pathogens. researchgate.netscielo.brscielo.brnih.govscielo.brgjesm.netnih.govresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated the ability of these compounds to inhibit the growth of clinically relevant fungi, including species of Candida and Aspergillus. scielo.brnih.gov The antifungal mechanism is thought to involve the disruption of the fungal cell membrane and interference with essential metabolic pathways. researchgate.net The minimum inhibitory concentration (MIC) values of FAME extracts against various fungal strains highlight their potential as antifungal agents. researchgate.netscielo.brscielo.brnih.gov

Antifungal Activity of Various Fatty Acid Methyl Ester (FAME) Extracts

| Source of FAME Extract | Test Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| Vegetable Oils (Sunflower) | Candida krusei | MIC: 15.6 µg/mL | researchgate.netscielo.brscielo.brnih.gov |

| Vegetable Oils (Sunflower) | Candida parapsilosis | MIC: 31.2 µg/mL | researchgate.netscielo.brscielo.brnih.gov |

| Blind-your-eye Mangrove | Candida albicans | 11.3 mm inhibition zone | scielo.br |

| Linum usitatissimum (Flaxseed) | Aspergillus ochraceus | 40.48% inhibition | nih.gov |

| Annona muricata | Alternaria solani | Effective at 10.0-15.0 mg/ml | researchgate.net |

| Annona muricata | Aspergillus erythrocephalus | Effective at 10.0-15.0 mg/ml | researchgate.net |

Anti-inflammatory Properties

The anti-inflammatory effects of branched-chain fatty acids and their esters are a significant area of research. nih.govnih.govmdpi.com These compounds have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govnih.gov This activity is particularly relevant in the context of chronic inflammatory diseases.

Studies on various branched-chain fatty acids have indicated their ability to suppress inflammatory responses. nih.govmdpi.com For instance, certain iso-branched-chain fatty acids have been associated with a decrease in inflammatory markers. mdpi.com The anti-inflammatory mechanisms are thought to involve the modulation of gene expression related to inflammation and the interference with pro-inflammatory signaling cascades. nih.gov While the specific effects of this compound are yet to be fully elucidated, the existing evidence for structurally similar compounds suggests a promising potential for anti-inflammatory applications. nih.gov

Hypocholesterolemic and Related Lipid Metabolism Effects

While direct experimental studies on the hypocholesterolemic effects of this compound are limited, the broader class of BCFAs has been shown to play a significant role in regulating lipid metabolism. Research suggests that BCFAs possess lipid-lowering properties and may contribute to combating metabolic disorders like obesity. nih.govoup.com

The mechanism often involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. nih.govoup.com Activation of PPARα can influence a cascade of events including hepatic lipid synthesis, fatty acid oxidation, and cholesterol metabolism. oup.com In obese individuals, serum levels of BCFAs have been observed to be negatively correlated with metabolic syndrome characteristics such as hypertriglyceridemia. oup.com

Studies on specific BCFAs have provided further insight. For instance, iso- and anteiso-BCFAs have been shown to decrease the expression of the gene for stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids and triglycerides. mdpi.com In human adipose cells, 14-methylpentadecanoic acid (14-MPA), an iso-BCFA, was found to increase the expression of the fatty acid synthase (FASN) gene, indicating a direct influence on lipid synthesis pathways. mdpi.com Furthermore, a diet rich in BCFAs was observed in the nematode Caenorhabditis elegans to cause significant changes in lipid metabolism, including the formation of enlarged lipid droplets and the downregulation of pathways involved in β-oxidation. biorxiv.org

Although not a direct study on the ester, research on branched-chain amino acids (BCAAs), which are metabolic precursors to BCFAs, has also shown promising results. Oral administration of BCAAs to ApoE-deficient mice on a high-fat diet led to a significant decrease in serum cholesterol and low-density lipoprotein cholesterol (LDL-C) levels, suggesting a potential pathway for the cholesterol-lowering effects of their fatty acid derivatives. mdpi.com

Other Reported Biological Activities of Related Branched FAMEs

Beyond their role in lipid metabolism, structurally similar branched FAMEs and related fatty acid derivatives have been investigated for a variety of other biological activities.

Larvicidal, Nematicidal, and Pesticidal Activity

Fatty acid methyl esters derived from various natural sources have demonstrated significant potential as biopesticides. FAMEs from Solanum lycocarpum fruit showed potent larvicidal activity against the mosquito vector Culex quinquefasciatus, with LC₅₀ values as low as 2.16 mg/L. scielo.brnih.gov Similarly, FAME extracts from Vitex species were effective against the same mosquito larvae. researchgate.netnih.gov

In the realm of agricultural pests, fatty acids and their esters have shown nematicidal properties. A patent describes the use of various fatty acid esters, including methylated forms, for controlling plant-parasitic nematodes. google.comgoogle.com A study on natural ester compounds identified several branched esters, such as isobutyl 2-methylbutanoate and 3-methylbutyl 2-methylbutanoate, as having strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus. nih.gov Furthermore, an extract from Alstonia boonei leaves, containing a mixture of FAMEs including 9,12-octadecadienoic acid methyl ester and octadecanoic acid methyl ester, was effective in reducing root-knot nematode (Meloidogyne incognita) infestation in Jew's mallow plants. researcherslinks.com The insecticidal activity of FAMEs also extends to aphids, with methyl esters from coconut fatty acids showing repellent effects on winged Myzus persicae. mdpi.com

Antiandrogenic Activity

The relationship between fatty acids and androgen activity is complex. Some studies suggest that free fatty acids, but not their esterified forms, can exhibit antiandrogenic properties. For example, certain saturated and unsaturated free fatty acids were found to inhibit 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.gov The study noted that esterification of these fatty acids led to a total loss of this inhibitory activity. nih.gov Conversely, other research has shown that androgen levels can influence fatty acid metabolism. The use of antiandrogen medications in human subjects was associated with significant alterations in the fatty acid profiles of neutral lipids in meibomian gland secretions, indicating that androgens play a role in regulating the lipid composition in this tissue. oup.com

Alpha-glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and absorption. youtube.com Several studies have reported that fatty acids and their methyl esters can inhibit this enzyme. Research on various FAMEs identified from sources like rubber seed oil showed significant α-glucosidase inhibitory effects. nih.gov It has been observed that unsaturated fatty acids often exhibit a stronger inhibitory effect compared to their saturated counterparts and their corresponding methyl esters. researchgate.netnih.gov Kinetic studies have revealed that fatty acids such as oleic acid and linoleic acid act as competitive inhibitors of α-glucosidase. researchgate.netnih.gov This suggests that FAMEs, including branched-chain variants, could be explored as potential modulators of glucose metabolism.

Theoretical and Computational Studies of Methyl 14 Methyloctadecanoate

Molecular Modeling and Simulation of Conformation and Intermolecular Interactions

Molecular modeling and simulation are powerful tools for exploring the conformational landscape and non-covalent interactions that govern the physical and chemical properties of methyl 14-methyloctadecanoate. These methods allow for the visualization and analysis of the molecule's flexible structure. The long aliphatic chain, with a methyl branch at the 14-position, introduces specific conformational preferences that influence how the molecule packs and interacts with its neighbors.

London dispersion (LD) forces are a critical component of the intermolecular interactions in nonpolar or weakly polar molecules like this compound. ed.ac.uk These forces, arising from transient fluctuations in electron density, are additive and increase with the molecular surface area. ed.ac.uk In branched esters, the position of the alkyl branch can significantly affect the strength of these interactions by altering the molecule's ability to pack efficiently.

Table 1: Factors Influencing Dispersion Interactions in Branched Esters

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Molecular Weight | Additive nature of LD forces means they generally increase with molecular size and weight. ed.ac.uk | Contributes significantly to intermolecular attraction due to the large C19 frame. |

| Branching | Methyl branching can reduce the effective surface area for contact between molecules, weakening dispersion forces. | The C14-methyl group likely reduces packing efficiency compared to a linear chain. |

| Conformational Flexibility | The ability of the long alkyl chain to adopt various conformations affects packing and interaction strength. | Multiple low-energy conformations exist, influencing the average intermolecular distance. |

| Solvent Environment | Competitive dispersion interactions with solvent molecules can screen or "cancel out" solute-solute interactions. ed.ac.uk | In solution, the net dispersion force would be significantly modulated by the solvent's polarizability. |

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate a molecule's chemical structure with its biological activity. nih.gov While specific SAR studies on this compound are not prominent in the literature, the methodology can be applied to understand how its structural features might influence potential biological functions. The SAR matrix (SARM) method, for example, systematically analyzes structurally related compounds to identify key features responsible for activity. researchgate.net

For a molecule like this compound, an SAR study might involve synthesizing and testing a series of analogs to build a predictive model. The model would analyze how variations in chain length, the position of the methyl branch, and modifications to the ester group affect a specific biological endpoint.

| Ester Head Group | The methyl ester group can be modified (e.g., to ethyl, propyl) to probe its role in interactions. | Changes to the ester could affect hydrogen bonding capability, steric fit, and susceptibility to hydrolysis. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide fundamental data on the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine properties like orbital energies and electron distribution.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. doi.org DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for relatively large molecules like this compound. nih.gov These calculations can determine the molecule's ground-state geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The stability of a methyl ester can be assessed by calculating its total electronic energy and comparing it to that of potential isomers or decomposition products. nih.gov For instance, DFT studies on other esters have been used to investigate thermal decomposition pathways. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a large gap implies high stability. acs.org For this compound, DFT calculations would likely show the HOMO localized on the ester group and the LUMO distributed over the carbonyl carbon and adjacent atoms, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov

Computational chemistry can predict the rate constants for chemical reactions, providing crucial data for developing kinetic models. nih.gov For a biodiesel component surrogate like this compound, understanding its oxidation and pyrolysis reactions is critical. Detailed kinetic models for similar, smaller methyl esters like methyl decanoate (B1226879) and methyl butanoate have been developed using computational methods. nih.govosti.govresearchgate.net

These models are built by calculating the activation energies and pre-exponential factors for elementary reaction steps, such as hydrogen abstraction by radicals (e.g., H, OH). nih.gov Transition state theory is often employed to calculate the rate constants from the properties of the reactants and the transition state structure. nih.gov For this compound, the presence of primary, secondary, and a tertiary hydrogen atom (at C14) offers multiple sites for hydrogen abstraction, each with a different characteristic reaction rate that can be predicted computationally. osti.gov

Table 3: Representative Computationally Derived Kinetic Parameters for H-Abstraction from Methyl Esters by H Atoms

| H-Atom Position | Reaction Type | Activation Energy (kcal/mol) (Exemplary) | Reference Method |

|---|---|---|---|

| Primary (methyl group) | H-Abstraction | ~10-12 | Quantum Calculations osti.gov |

| Secondary (alkyl chain) | H-Abstraction | ~7-9 | Quantum Calculations nih.govosti.gov |

| Tertiary (branch point) | H-Abstraction | ~5-7 | Structure-Reactivity Relations osti.gov |

| Alpha to carbonyl | H-Abstraction | ~6-8 | Quantum Calculations nih.gov |

Note: Activation energies are representative values from studies on similar esters and serve as estimates for the types of values expected for this compound.

Mechanistic Computational Studies

Mechanistic computational studies aim to elucidate the step-by-step pathway of a chemical reaction. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. researchgate.net This provides a detailed picture of how a reaction occurs.

For this compound, such studies would be invaluable for understanding its behavior in combustion or atmospheric chemistry. For example, the fragmentation patterns observed in mass spectrometry can be explained by computationally exploring different isomerization and bond-breaking pathways. researchgate.net Studies on the thermal decomposition of methyl butanoate have used ab initio calculations to identify multiple reaction pathways, including C-C and C-O bond fissions and hydrogen abstraction reactions, revealing the primary sources of smaller product molecules like CO and CO2. nih.gov A similar approach applied to this compound would clarify its decomposition mechanism, identifying the weakest bonds and the most likely initial fragmentation steps under thermal stress.

Modeling of Molecular Docking for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions of a ligand, such as this compound, with the active site of a protein, which can suggest potential biological or pharmacological activities.

In silico molecular docking studies have been performed to evaluate the interaction of various compounds, including fatty acid derivatives, with specific biological targets. For instance, in the context of identifying potential antifungal agents, two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, squalene (B77637) synthase (SS) and lanosterol-14 alpha-demethylase (14α-DM), have been used as protein targets. jbcpm.com The process involves preparing the three-dimensional structures of these proteins, typically retrieved from the Protein Data Bank, by removing any interfering molecules and optimizing them for docking simulations. jbcpm.com

Docking analyses reveal the binding affinities, typically expressed in kcal/mol, between the ligand and the protein's active site. Lower binding energy values indicate a more stable and favorable interaction. Studies have shown that various phytochemicals can exhibit significant binding affinities to these fungal enzymes. For example, docking analyses of compounds from Mitracapus hirtus extracts have demonstrated binding free energies ranging from -8.0 to -10.3 kcal/mol. jbcpm.com While specific docking studies focusing exclusively on this compound are not extensively detailed in the provided context, the methodology is well-established for similar fatty acid esters. The computational approach allows for the screening of large libraries of compounds to identify potential candidates for further experimental validation. nih.gov

The following table outlines the typical parameters and findings from molecular docking studies involving compounds structurally related to this compound against fungal protein targets.

| Target Protein | PDB ID | Ligand Examples | Range of Binding Affinities (kcal/mol) |

| Squalene Synthase (SS) | 3ASX | Phytochemicals from Mitracapus hirtus | -8.6 to -10.3 |

| Lanosterol-14 alpha-demethylase (14α-DM) | 5EQB | Phytochemicals from Mitracapus hirtus | -8.7 to -9.7 |

This table is representative of the types of results obtained from molecular docking studies on compounds similar to this compound.

Computational Approaches to Understand Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules. When a molecule like this compound is analyzed by mass spectrometry, particularly with electron ionization (EI), it fragments into smaller, charged particles. Understanding these fragmentation pathways is crucial for structural elucidation.

The mass spectrum of this compound itself can be complex and challenging to interpret directly. researchgate.net However, computational approaches and comparison with derivatives can help elucidate the fragmentation patterns. For instance, the mass spectra of different derivatives, such as pyrrolidides and 3-pyridylmethyl esters, provide clearer information about the location of the methyl branch. researchgate.net

Computational methods, often combined with high-resolution mass spectrometry, can propose and validate fragmentation pathways. These methods can predict the formation of characteristic fragment ions based on the principles of chemical bonding and ion stability. For example, common fragmentation routes for esters involve cleavages at the acyl and alkoxy groups. kobv.de In the case of this compound, the presence of the methyl branch at the C-14 position influences the fragmentation, leading to specific ions that can help pinpoint the branch location.

A key fragmentation in many fatty acid methyl esters is the McLafferty rearrangement, which for a related compound, methyl octadecanoate, results in a prominent ion at m/z 74. researchgate.net While the branching in this compound would alter the specific fragments, the underlying principles of fragmentation, such as alpha-cleavages and rearrangements, remain central to interpreting its mass spectrum. mdpi.com

The table below summarizes characteristic mass-to-charge ratios (m/z) observed in the mass spectra of fatty acid methyl esters, which are relevant for understanding the fragmentation of this compound.

| m/z Value | Potential Fragment Interpretation |

| 74 | Result of McLafferty rearrangement in straight-chain methyl esters |

| 87 | Characteristic fragment for many straight-chain methyl esters |

| 143 | Another common fragment in the spectra of methyl esters |

This table provides examples of common fragments in the mass spectra of fatty acid methyl esters. The exact fragmentation pattern of this compound will be influenced by its specific branched structure.

Kinetic Modeling of Complex Chemical Transformations (e.g., combustion pathways)

Kinetic modeling is a computational tool used to simulate the rates and mechanisms of complex chemical reactions, such as those that occur during combustion. These models consist of a large set of elementary reactions with their corresponding rate constants and are essential for understanding and predicting the behavior of fuels under various conditions.

A detailed kinetic model for a fuel like methyl decanoate can involve thousands of chemical species and reactions, describing both low and high-temperature oxidation pathways. researchgate.net The primary reactions for a methyl ester during combustion include H-abstraction by radicals like OH and H, leading to the formation of fuel radicals. These radicals then undergo a series of reactions, including decomposition and oxidation, which ultimately lead to the formation of combustion products like carbon dioxide and water.

The development of such models is crucial for designing more efficient and cleaner combustion engines for biofuels. They allow researchers to study aspects like ignition delay times, flame speeds, and the formation of pollutants under a wide range of temperatures, pressures, and equivalence ratios. researchgate.netnih.gov The insights gained from modeling the combustion of molecules like methyl decanoate can be extrapolated to predict the behavior of larger, more complex esters such as this compound.

The following table illustrates the key components of a detailed chemical kinetic model for the combustion of a methyl ester, which would be analogous for this compound.

| Model Component | Description | Example from Methyl Decanoate Model |

| Species | All molecules and radicals involved in the reaction mechanism. | 2276 species |

| Reactions | Elementary reaction steps with associated rate parameters. | 7086 reactions |

| Validation Conditions | Range of temperatures, pressures, and equivalence ratios for which the model has been tested. | 500-2000 K, up to 16 bar |

This table is based on a detailed kinetic model for methyl decanoate and serves as an example of the complexity involved in modeling the combustion of methyl esters.

Future Research Directions and Outlook

Unexplored Biological Activities and Therapeutic Potential

While some branched-chain fatty acids are recognized for their roles in biological systems, the specific activities of methyl 14-methyloctadecanoate remain largely uncharted territory. Research indicates that branched-chain fatty acids (BCFAs) are integral components of bacterial lipid profiles, with some bacteria having over 75% of their total fatty acid content as BCFAs. nih.gov Specific short-chain BCFAs, like valproic acid, are utilized as pharmaceuticals, though they can also exhibit toxicity. nih.gov Furthermore, long-chain saturated fatty acids have been implicated in neuronal and oligodendrocyte cell death during brain inflammation. nih.gov This underscores the need to investigate the specific effects of this compound.

Future research should systematically screen this compound for a wide array of biological activities. This could include examining its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Given that other fatty acid esters have shown promise in these areas, it is plausible that this compound possesses valuable therapeutic properties. For instance, studies on resveratrol (B1683913) esters have highlighted their potential in preventing liver fat accumulation. nih.gov Investigating its role in metabolic regulation is also a promising avenue, as some fatty acids and their derivatives are known to influence metabolic pathways. nih.gov

Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and environmentally friendly methods for producing this compound is crucial for its potential applications. Current industrial interest in branched-chain fatty acids is driven by their enhanced properties such as higher solubility and improved oxidative stability. researchgate.net

Sustainable Production Methods: Biocatalytic processes offer a sustainable alternative to traditional chemical synthesis. mdpi.com The use of immobilized lipases to catalyze esterification in solvent-free media has been successfully demonstrated for other branched-chain esters. mdpi.com This approach reduces energy consumption and relies on renewable raw materials. mdpi.com Another promising avenue is microbial production. nih.govnih.gov Metabolic engineering of microorganisms like Clostridium could be leveraged to produce specific fatty acid esters from renewable feedstocks like biomass hydrolysates. nih.govnih.gov This involves identifying and optimizing the expression of key enzymes, such as alcohol acyltransferases, within the microbial host. nih.gov

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of this compound, especially in complex biological or environmental samples, requires sophisticated analytical methods. The analysis of fatty acid isomers presents a significant challenge due to their similar physical and chemical properties. rsc.org

Trace Analysis: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for fatty acid analysis. rsc.orgresearchgate.net However, for trace-level detection, more sensitive methods are needed. rsc.org Techniques like solvent-mediated covalent adduct chemical ionization (GC-MS) and methods involving derivatization can enhance sensitivity and allow for the identification of low-level branched-chain fatty acids. rsc.org

Isomer Differentiation: Differentiating between various branched-chain isomers is a major analytical hurdle. nih.govrsc.org While traditional GC-MS can have difficulty distinguishing positional isomers, derivatization of fatty acids into forms like picolinyl esters or pyrrolidides can provide more structural information through mass spectrometry fragmentation patterns. rsc.orgresearchgate.net Advanced techniques such as liquid chromatography tandem mass spectrometry (LC-MS/MS) combined with charge-switching chemistries are emerging as powerful tools for the unambiguous identification of branched-chain fatty acid structures without the need for authentic standards. nih.gov The development of in silico mass spectral libraries can also aid in the identification of complex lipid structures. nih.gov

Deeper Mechanistic Insights into Biological and Chemical Reactivity

A fundamental understanding of the mechanisms by which this compound interacts with biological systems and undergoes chemical reactions is essential for predicting its behavior and designing applications.

Biological Reactivity: Investigating how the methyl branch influences the molecule's interaction with enzymes and cell membranes is a key area of future research. Computational studies can provide insights into these interactions at a molecular level. For instance, computational analysis has been used to understand how methyl substitutions on other molecules can enhance their reactivity in biological processes. nih.gov Such studies could elucidate the structure-activity relationship of this compound and guide the development of derivatives with enhanced biological effects.

Chemical Reactivity: The chemical reactivity of this compound, particularly its stability and degradation pathways, needs to be thoroughly characterized. Branched-chain esters are known to exhibit better properties at low temperatures and can have different oxidative stability compared to their straight-chain counterparts. mdpi.com Understanding the mechanisms of its reactions, such as esterification and transesterification, is crucial for optimizing its synthesis and application in areas like biolubricants. academie-sciences.fr The mechanism of acid-catalyzed esterification, for example, involves the reaction of the carbonyl carbocation of the fatty acid with the alcohol. academie-sciences.fr

Computational Design of New Branched-Chain Fatty Acid Esters with Targeted Properties

Computational modeling and design offer a powerful approach to developing novel branched-chain fatty acid esters with specific, desirable properties. This can accelerate the discovery process and reduce the need for extensive experimental screening.

By using computational tools, it is possible to predict how modifications to the structure of this compound, such as altering the chain length or the position of the methyl group, will affect its properties. nih.gov This approach has been successfully used to redesign enzymes for improved selectivity towards specific fatty acids. nih.gov Similarly, computational methods can be employed to design new branched-chain fatty acid esters with optimized characteristics for various applications. For instance, the cetane number and cold-flow properties of biodiesel are influenced by the degree of branching and saturation in the fatty acid chain, and these properties can be modeled and optimized computationally. acs.orgresearchgate.net This "designer" approach could lead to the development of new biolubricants, surfactants, or therapeutic agents based on the branched-chain fatty acid ester scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl 14-methyloctadecanoate, and how can laboratory-scale yield and purity be optimized?

- Methodological Answer : The synthesis typically involves esterification of 14-methyloctadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization requires controlling reaction time (6–12 hours), temperature (60–80°C), and molar ratios (1:5–1:10 acid-to-alcohol). Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity should be confirmed by GC-MS (>95% purity threshold) and monitored via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.65 ppm for ¹H; δ ~51 ppm for ¹³C) and the branched methyl group (δ ~0.88 ppm for ¹H; δ ~22 ppm for ¹³C).

- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-O ester vibrations (~1240–1160 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~326 for C₂₀H₃₈O₂) and fragmentation patterns (e.g., loss of methoxy group, m/z 295).

- Documentation must adhere to journal guidelines, with raw spectral data provided in supplementary materials .

Q. How should researchers structure the experimental section to ensure reproducibility of this compound studies?

- Methodological Answer : Include reagent sources (e.g., Sigma-Aldrich, ≥98% purity), reaction conditions (time, temperature, solvent ratios), and instrumentation details (e.g., Bruker Avance III HD 400 MHz NMR). For known compounds, cite prior synthesis protocols; for novel derivatives, provide full spectral data and purity metrics (HPLC/GC-MS). Avoid duplicating tabular data in text unless critical for interpretation .

Advanced Research Questions

Q. How can contradictory reports on this compound’s physical properties (e.g., melting point, solubility) be systematically resolved?

- Methodological Answer : Discrepancies often arise from impurities or environmental variability. Researchers should:

- Replicate experiments using identical reagents and conditions from conflicting studies.

- Perform differential scanning calorimetry (DSC) for melting point validation.

- Use controlled solubility assays (e.g., shake-flask method) at standardized temperatures.

- Cross-reference data with computational models (e.g., COSMO-RS for solubility predictions). Publish raw datasets to enable meta-analyses .

Q. What experimental design principles are critical for studying this compound’s thermodynamic stability under varying conditions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during degradation.

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, monitoring via HPLC.

- Statistical Models : Use Arrhenius equations to extrapolate shelf-life under standard conditions. Include negative controls (e.g., unbranched esters) to isolate branch-methyl effects .

Q. What strategies validate the integration of this compound into lipidomics or material science studies without compromising methodological rigor?

- Methodological Answer :

- Lipidomics : Pair LC-MS/MS with collision-induced dissociation (CID) to distinguish isomers. Use internal standards (e.g., deuterated analogs) for quantification.

- Material Science : Assess crystallinity via XRD and thermal behavior via TGA. For polymer blends, employ dynamic mechanical analysis (DMA) to measure viscoelasticity.

- Interdisciplinary Validation : Collaborate with domain experts to align protocols with field-specific standards (e.g., MIAPE guidelines for lipidomics) .

Q. How can advanced statistical models improve the interpretation of catalytic efficiency data in this compound synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Optimize catalyst loading and temperature using a central composite design.

- Machine Learning : Train models (e.g., random forests) on historical reaction data to predict yields.

- Error Analysis : Report confidence intervals for kinetic parameters (e.g., turnover frequency) and use ANOVA to identify significant variables .

Data Reporting and Publication Guidelines

Q. What are the best practices for presenting spectral and chromatographic data in manuscripts?

- Methodological Answer :

- NMR/IR : Label all peaks in spectra; include zoomed inserts for overlapping signals. Provide integration values for ¹H NMR.

- Chromatograms : Annotate retention times and purity percentages. Use high-resolution figures (≥300 dpi) with legible axis labels.

- Supplementary Materials : Deposit raw spectra in repositories (e.g., Figshare) and cite DOIs in the main text. Avoid overcrowding figures with redundant data .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Methodological Answer :

- Data Transparency : Share synthetic protocols on platforms like Protocols.io .

- Ethical Synthesis : Use green chemistry principles (e.g., solvent substitution: replace dichloromethane with cyclopentyl methyl ether).

- Peer Review : Disclose funding sources and potential conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.